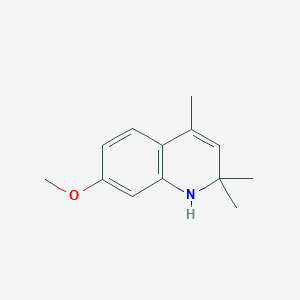

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Vue d'ensemble

Description

The compound 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and natural products. The methoxy group in the 7-position and the trimethyl groups suggest modifications that could impact the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of methoxylated quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, which are structurally related to 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, involves the use of N-methyl-laudanosine and N-methyl-noscapine as starting materials . Another related compound, 7-hydroxy-6-methoxy-1-methylisoquinoline, was synthesized using a novel method involving direct metalation followed by cuprate-mediated methylation . These methods highlight the importance of careful selection of starting materials and reagents in the synthesis of methoxylated quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of a related compound, 7,7-dimethyl-2,3-di(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline, was determined using x-ray crystallography . This technique provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions, which can be used to further modify the compound or to study its reactivity. The acid-catalyzed disproportionation of a related compound, 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline, resulted in a mixture of cis and trans isomers of the tetrahydroquinoline derivative . This reaction demonstrates the stereoselectivity that can be observed in the chemical transformations of quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of methoxy and methyl groups can affect the compound's lipophilicity, solubility, and overall reactivity. The synthesis of methyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate under microwave irradiation demonstrates the impact of these groups on the reaction conditions and yields . Additionally, the presence of methoxy groups can influence the biological activity of the compound, as seen in the binding studies of methoxylated tetrahydroisoquinolinium derivatives to apamin-sensitive Ca2+-activated K+ channels .

Applications De Recherche Scientifique

Antioxidant Applications

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has shown promise in antioxidant applications, particularly in the context of preserving fish meal. This compound, along with its analogues, has been studied for its efficacy in protecting the polyunsaturated fatty acids within fish meal from oxidation, a critical aspect given the susceptibility of these meals to spontaneous combustion due to their high degree of unsaturation. The compound's antioxidant properties are not only pivotal in preventing oxidation but also in maintaining the quality and safety of fish meal storage over time. It has been found that upon storage, the content of this compound in fish meal diminishes, eventually forming potent antioxidant oxidation products, which further contribute to the meal's stability against oxidation. This dual role highlights its essential function in the industry for ensuring the longevity and safety of fish meals used across various sectors (A. J. de Koning, 2002).

Enzymatic and Molecular Interaction Studies

In enzymatic and molecular interaction studies, related compounds such as 7-hydroxyquinoline have been utilized to understand excited-state hydrogen atom transfer (ESHAT) reactions. These studies are critical for deciphering the molecular mechanisms underlying various biological processes and chemical reactions, indicating the broader applicability of this class of compounds in scientific research, particularly in understanding complex biological and chemical systems (C. Manca, C. Tanner, S. Leutwyler, 2005).

Pharmaceutical and Medicinal Chemistry

The structural framework of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its analogues plays a significant role in pharmaceutical and medicinal chemistry. These compounds are part of a larger family of quinolines, which have been extensively studied for their therapeutic potentials, such as in the treatment of malaria, cancer, and various infections. The ongoing research into these compounds showcases their importance in developing new medications and understanding the biochemical mechanisms of existing drugs (I. Singh, P. Shah, 2017).

Safety And Hazards

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it gets on the skin, it should be washed off with plenty of soap and water .

Propriétés

IUPAC Name |

7-methoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIQAUZZZWOJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC(=C2)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349194 | |

| Record name | 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |

CAS RN |

1810-74-8 | |

| Record name | 1,2-Dihydro-7-methoxy-2,2,4-trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

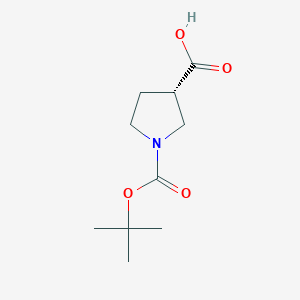

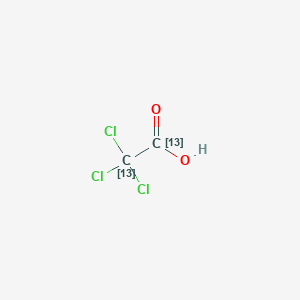

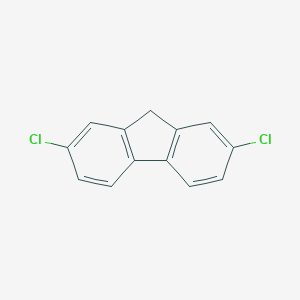

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)

![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)